5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a complex organic compound that finds its application in various fields such as chemistry, biology, and medicine. Due to its unique molecular structure, it exhibits distinctive reactivity and mechanisms of action, making it a compound of interest for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Thiophene-2-sulfonamide Derivative: : The synthesis begins with the preparation of thiophene-2-sulfonyl chloride from thiophene, which is then reacted with an amine derivative to form thiophene-2-sulfonamide.
Incorporation of Chloro and Isoquinoline Moieties: : The but-2-yn-1-yl group and 3,4-dihydroisoquinolin-2(1H)-yl groups are introduced through a series of substitution reactions involving respective precursors and catalysts such as palladium.
Industrial Production Methods
Industrial production methods would typically involve multi-step reactions carried out in large-scale reactors under controlled temperature and pressure conditions. The processes are designed to ensure high yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, forming sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can break down the sulfonamide linkage, yielding simpler amines.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various sites on the molecule, particularly at the chlorine and sulfonamide groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Palladium on carbon, platinum.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Corresponding amines.
Substitution: : Various substituted thiophene derivatives.
Scientific Research Applications
This compound has wide-ranging applications:
Chemistry: : As a building block in organic synthesis, it is used to create more complex molecules.
Biology: : Inhibitory effects on certain enzymes and receptors.
Medicine: : Potential therapeutic applications such as anticancer, antiviral, and antibacterial agents.
Industry: : Used in the development of materials with unique properties, such as organic semiconductors.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiophene sulfonamide moiety is known to form strong interactions with active sites in proteins, potentially inhibiting their function.
Molecular Targets and Pathways
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, blocking substrate access.
Receptor Modulation: : It may also modulate receptor activity, affecting signal transduction pathways.
Comparison with Similar Compounds
Compared to other thiophene sulfonamides:
Unique Structural Features: : The presence of the chloro and isoquinoline groups enhances its reactivity and specificity.
Increased Potency: : The unique combination of functional groups may result in higher biological activity.
List of Similar Compounds
Thiophene-2-sulfonamide
3,4-dihydroisoquinolin-2(1H)-sulfonamide
Chloro-substituted sulfonamides
Properties
IUPAC Name |
5-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c18-16-7-8-17(23-16)24(21,22)19-10-3-4-11-20-12-9-14-5-1-2-6-15(14)13-20/h1-2,5-8,19H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCJSOCJVHGPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.